molecular formula C14H13FN2O2 B3389423 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 926234-16-4

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B3389423
CAS No.: 926234-16-4
M. Wt: 260.26 g/mol
InChI Key: OVDBFNKXTNAOBW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic indazole derivative featuring a meta-fluorophenyl substituent at position 1 and a carboxylic acid group at position 2. The tetrahydroindazole core imparts conformational rigidity, while the fluorine atom modulates electronic properties. This compound is of interest in medicinal chemistry, particularly for kinase inhibition and as a scaffold for drug discovery .

Properties

IUPAC Name

1-(3-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(16-17)14(18)19/h3-5,8H,1-2,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDBFNKXTNAOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

1-(4-Fluorophenyl) Analog (CAS: 160850-80-6)
  • Structural Difference : Fluorine at the para position (vs. meta in the parent compound).
  • Molecular weight: 260.26 g/mol (identical to the meta-fluoro analog), but electronic effects differ due to resonance stabilization .
  • Commercial Availability : Temporarily out of stock (as of 2024), reflecting high demand in research .
1-(2-Fluorophenyl) Analog (CAS: 160850-84-0)
  • Structural Difference : Fluorine at the ortho position.
  • Higher lipophilicity (logP estimated at 2.1 vs. 1.8 for meta-fluoro) due to reduced solvation .
  • Purity : Available in ≥99% purity for specialized applications .

Halogen Substitution Variants

1-(4-Bromophenyl) Analog
  • Structural Difference : Bromine replaces fluorine.
  • Impact :
    • Increased molecular weight (328.18 g/mol vs. 260.26 g/mol for the parent compound) and lipophilicity (logP ~2.8).
    • Bromine’s lower electronegativity may reduce hydrogen-bonding capacity but enhance hydrophobic interactions .
1-(3-Fluoro-4-methylphenyl) Analog (CAS: sc-332585)
  • Structural Difference : Addition of a methyl group at the para position of the phenyl ring.
  • Priced at $197/250 mg, indicating its niche use in high-throughput screening .

Core Modifications

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS: 32286-99-0)
  • Structural Difference : Methyl group replaces the fluorophenyl moiety.
  • Impact :
    • Simplified structure with reduced molecular weight (194.24 g/mol).
    • Lacks aromatic substituents, limiting π-π stacking interactions but improving solubility .
1-(1,1-Dioxidotetrahydrothien-3-yl) Analog (CAS: 889941-08-6)
  • Structural Difference : Tetrahydrothiophene-1,1-dioxide replaces the phenyl group.
  • Molecular weight increases to 284.33 g/mol, affecting pharmacokinetics .

Functional Group Derivatives

N′-[(E)-1-(4-Bromophenyl)ethylidene]-hydrazide Derivative
  • Structural Difference : Carboxylic acid converted to carbohydrazide.
  • Reduced acidity (pKa ~8.5 vs. ~3.5 for the carboxylic acid) .

Research and Commercial Relevance

  • Medicinal Chemistry : The meta-fluoro analog’s balance of electronic and steric effects makes it a preferred scaffold for targeting ATP-binding pockets .
  • Material Science : Brominated derivatives (e.g., 4-bromophenyl) are explored for their heavy-atom effects in crystallography .
  • Supplier Landscape: Santa Cruz Biotechnology and American Elements dominate supply, with prices reflecting substituent complexity (e.g., $399/g for 3-fluoro-4-methylphenyl variant) .

Biological Activity

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C14H13FN2O2
  • Molecular Weight : 260.26 g/mol
  • CAS Number : [Not provided in search results]

1. GSK-3β Inhibition

Recent studies have shown that compounds structurally related to this compound exhibit significant inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β). For instance, a related compound demonstrated an IC50 value of 8 nM, indicating potent inhibitory activity against this kinase . GSK-3β is implicated in various cellular processes including cell proliferation and apoptosis.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that it effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

In models of neurodegeneration, particularly those involving tau hyperphosphorylation, the compound exhibited neuroprotective properties. It was shown to enhance cell viability and reduce tau hyperphosphorylation in neuronal cell lines . This activity positions it as a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease.

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study utilizing BV-2 microglial cells demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS). The results indicated a marked decrease in cytokine production compared to untreated controls, showcasing the compound's potential as an anti-inflammatory agent .

Case Study 2: Neuroprotection Against Tau Hyperphosphorylation

In another investigation focused on tau pathology, the compound was tested against okadaic acid-induced hyperphosphorylation in HT-22 cells. The findings revealed that treatment with the compound led to increased cell viability and reduced tau phosphorylation levels compared to control groups .

Summary of Biological Activities

Activity Mechanism IC50/Effectiveness
GSK-3β InhibitionCompetitive inhibitionIC50 = 8 nM
Anti-inflammatorySuppression of NO and cytokinesSignificant reduction observed
NeuroprotectionReduction of tau hyperphosphorylationIncreased cell viability

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the indazole core via cyclization of hydrazine derivatives with cyclic ketones. Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps include:
  • Cyclization : Use of acidic or basic conditions to form the tetrahydroindazole ring.
  • Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., ethyl esters) under alkaline conditions.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Critical parameters include reaction temperature (70–120°C), choice of catalysts (e.g., palladium for coupling), and solvent selection (e.g., DMF, THF) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl group at C1, carboxylic acid at C3) and ring saturation.
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase HPLC with UV detection (λ = 254 nm).
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (C14_{14}H14_{14}FN2_2O2_2).
  • Infrared Spectroscopy (IR) : Identification of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and N-H bonds (~3200 cm1^{-1}) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening involves:
  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinases, cyclooxygenases) using fluorometric or colorimetric substrates. IC50_{50} values are calculated from dose-response curves.
  • Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:
  • Replication Studies : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Isoform-Specific Profiling : Use recombinant enzymes to isolate target specificity.
  • Structural Analysis : Co-crystallization or molecular docking to validate binding modes and identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What computational approaches optimize the prediction of target interactions?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., COX-2, CDK2). Focus on the fluorophenyl moiety’s hydrophobic interactions and the carboxylic acid’s polar contacts.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronic parameters to predict activity .

Q. How are structure-activity relationship (SAR) studies designed to evaluate the fluorine substituent’s role?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents (e.g., -Cl, -CH3_3) at the 3-fluorophenyl position.
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme/cell-based assays.
  • Electrostatic Potential Mapping : DFT calculations (e.g., Gaussian 16) analyze fluorine’s electron-withdrawing effects on the indazole ring’s reactivity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Process Optimization : Replace toxic solvents (e.g., DMF) with green alternatives (e.g., cyclopentyl methyl ether).
  • Catalyst Recycling : Use immobilized palladium catalysts for coupling steps to reduce costs.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps, enhancing reproducibility .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Verify genetic profiles to rule out contamination.
  • Assay Standardization : Use identical incubation times (e.g., 48 hrs) and serum concentrations.
  • Mechanistic Studies : RNA sequencing to identify differential gene expression (e.g., apoptosis markers) in sensitive vs. resistant lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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